molecular formula C22H24ClN5O2 B2980156 CID 18572130 CAS No. 1007279-32-4

CID 18572130

Cat. No.: B2980156
CAS No.: 1007279-32-4
M. Wt: 425.92
InChI Key: DLMHCJLHXNKWGI-UHFFFAOYSA-N
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Description

CID 18572130 is a chemical compound with significant potential in various scientific fields. It is known for its unique properties and applications, particularly in the realm of biomedical research. This compound has been the subject of numerous studies due to its ability to interact with specific molecular targets, making it a valuable tool in both basic and applied sciences.

Preparation Methods

The synthesis of CID 18572130 involves several steps, starting with the selection of appropriate starting materials. The preparation method typically includes a condensation reaction, where specific reagents are combined under controlled conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired application and the specific requirements of the research.

Chemical Reactions Analysis

CID 18572130 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 18572130 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed to study cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 18572130 involves its interaction with specific molecular targets. It can bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular functions, such as gene expression, signal transduction, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and the context of the research.

Comparison with Similar Compounds

CID 18572130 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530, which are known for their distinct chemical and biological activities. The uniqueness of this compound lies in its ability to interact with specific molecular targets, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c1-14-11-15(2)28(26-14)22-25-19-10-6-4-8-17(19)21(30)27(22)13-20(29)24-12-16-7-3-5-9-18(16)23/h3,5,7,9,11H,4,6,8,10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMHCJLHXNKWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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